molecular formula C20H17N3O3 B13957209 2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 606116-42-1

2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B13957209
CAS No.: 606116-42-1
M. Wt: 347.4 g/mol
InChI Key: YJQRJPJBRYUMGP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 3,4-dimethoxyphenyl group and a phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or diester under acidic or basic conditions to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.

    1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Explored for its antimicrobial activity.

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both 3,4-dimethoxyphenyl and phenyl groups enhances its potential for diverse applications in medicinal chemistry and drug development.

Properties

CAS No.

606116-42-1

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17N3O3/c1-25-17-9-8-14(10-18(17)26-2)16-11-19-21-15(12-20(24)23(19)22-16)13-6-4-3-5-7-13/h3-12,22H,1-2H3

InChI Key

YJQRJPJBRYUMGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4)OC

Origin of Product

United States

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